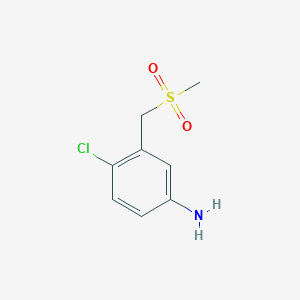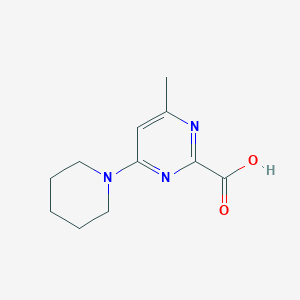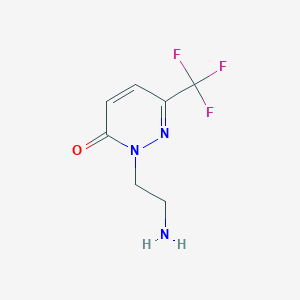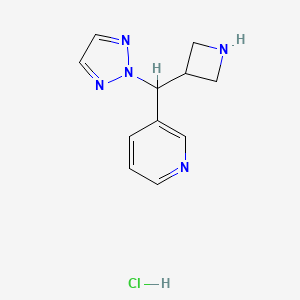![molecular formula C8H7ClN2 B1489436 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 930790-43-5](/img/structure/B1489436.png)
7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine
Übersicht
Beschreibung
7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the molecular formula C8H7ClN2. It has a molecular weight of 166.61 . It is a brown solid and is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The linear formula of 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine is C8H7ClN2 . More detailed structural information, such as the InChI code and key, can be found in the referenced material .Physical And Chemical Properties Analysis
7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine is a brown solid . It has a molecular weight of 166.61 . More detailed physical and chemical properties were not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Medicine: Anticancer Therapy
The pyrrolopyridine scaffold, to which 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine belongs, has been identified as a core structure in several anticancer drugs . These compounds have shown inhibitory effects against specific kinases involved in cancer progression, making them promising candidates for the development of new anticancer therapies.
Analytical Chemistry: Ion Detection
Compounds with the pyrrolo[2,3-c]pyridine moiety have been utilized in analytical chemistry for the selective detection of ions. They are particularly effective in identifying Zn^2+ ions in the presence of other cations, including Cd^2+ and Hg^2+, which is crucial for environmental monitoring and industrial processes .
Material Science: Organic Synthesis
In material science, 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine serves as a building block for the synthesis of complex organic molecules. Its reactivity allows for the creation of novel materials with potential applications in electronics, photonics, and nanotechnology .
Environmental Science: Contaminant Analysis
The structural analogs of 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine are being explored for their role in environmental science, particularly in the analysis of contaminants. Their sensitivity to various environmental factors can aid in the detection of pollutants and contribute to the development of sustainable practices .
Biochemistry: Enzyme Inhibition
In biochemistry, this compound is part of research into enzyme inhibition. It’s being studied for its potential to affect pathways in lipid metabolism, which could lead to new treatments for diseases related to cholesterol and lipid transport .
Pharmacology: Receptor Tyrosine Kinase Inhibition
7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine and its derivatives have pharmacological significance due to their ability to inhibit receptor tyrosine kinases. This inhibition is crucial in the treatment of diseases where such enzymes are overactive, such as certain types of cancer .
Safety and Hazards
Eigenschaften
IUPAC Name |
7-chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-6-2-3-10-7(6)8(9)11-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOHJVFZZKPMKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)Cl)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705341 | |
| Record name | 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
930790-43-5 | |
| Record name | 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930790-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol](/img/structure/B1489354.png)


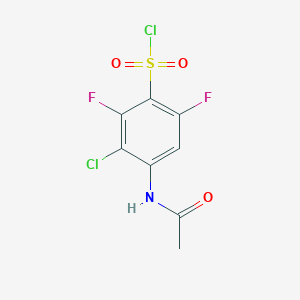

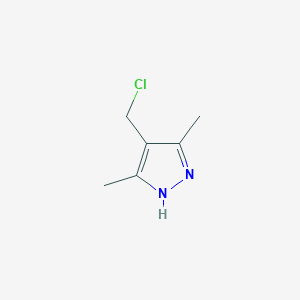
![Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1489366.png)
